3-(3 inverted exclamation mark -chlorophenyl)-6,8-dichloro-4-methylcoumarin

Descripción general

Descripción

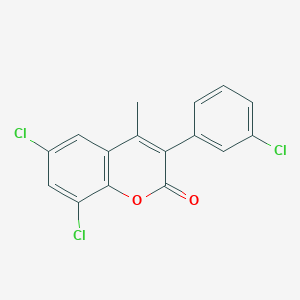

3-(3 inverted exclamation mark -chlorophenyl)-6,8-dichloro-4-methylcoumarin is a useful research compound. Its molecular formula is C16H9Cl3O2 and its molecular weight is 339.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-(3-Chlorophenyl)-6,8-dichloro-4-methylcoumarin is a synthetic coumarin derivative that has garnered attention for its potential biological activities. Coumarins are a diverse group of compounds known for their various pharmacological effects, including antimicrobial and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of 3-(3-chlorophenyl)-6,8-dichloro-4-methylcoumarin typically involves the condensation of appropriate aromatic aldehydes with malonic acid derivatives or other suitable precursors under acidic or basic conditions. Characterization is usually performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the compound .

Antimicrobial Properties

Research indicates that coumarin derivatives exhibit varying degrees of antimicrobial activity. In studies comparing several coumarin analogues, it was found that while some compounds showed limited activity against gram-positive and gram-negative bacteria, others demonstrated significant antifungal properties. For instance, certain derivatives exhibited MIC values as low as 3.125 μg/mL against methicillin-resistant Staphylococcus aureus .

The compound in focus has been evaluated for its antibacterial potential using standard disc diffusion methods. Preliminary results suggest moderate activity against a range of bacterial strains, though specific data on 3-(3-chlorophenyl)-6,8-dichloro-4-methylcoumarin remains limited.

Anticancer Activity

Coumarins have been extensively studied for their anticancer properties. The compound under discussion has shown promising results in inhibiting the growth of various cancer cell lines. For example, structural modifications in related coumarins have led to compounds with IC50 values in the low micromolar range against HepG2 and HeLa cell lines . The presence of specific substituents on the coumarin ring often correlates with enhanced biological activity.

A docking study indicated that these compounds could interact effectively with key enzymes involved in cancer cell proliferation . While direct studies on 3-(3-chlorophenyl)-6,8-dichloro-4-methylcoumarin are sparse, its structural analogs suggest potential efficacy in cancer treatment.

Case Studies and Research Findings

Case Study 1: Anticancer Activity

In a comparative study of various coumarin derivatives, it was found that compounds with electron-withdrawing groups at specific positions on the coumarin ring exhibited enhanced cytotoxicity against cancer cell lines. The study highlighted that modifications leading to increased lipophilicity improved cellular uptake and subsequent anticancer activity .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial efficacy of substituted coumarins against fungal strains such as Aspergillus niger. In this study, derivatives similar to 3-(3-chlorophenyl)-6,8-dichloro-4-methylcoumarin were tested for their ability to inhibit fungal growth at concentrations ranging from 25 to 100 mg/mL. Results indicated that certain derivatives displayed significant antifungal activity due to the presence of halogen substituents .

Data Summary Table

| Biological Activity | Tested Compound | MIC (μg/mL) | Cell Line/Organism |

|---|---|---|---|

| Antibacterial | 3-(3-Chlorophenyl)-6,8-dichloro-4-methylcoumarin | Moderate (exact value not specified) | Various bacterial strains |

| Antifungal | Related Coumarins | 3.125 | S. aureus (MRSA) |

| Anticancer | Structural Analogs | IC50 = 2.62–4.85 | HepG2 & HeLa |

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Coumarin derivatives, including 3-(3-chlorophenyl)-6,8-dichloro-4-methylcoumarin, have been extensively studied for their antimicrobial properties. Research indicates that certain coumarins exhibit significant activity against a range of bacterial and fungal strains. For instance, modifications to the coumarin structure can enhance antibacterial activity against pathogens such as Staphylococcus aureus and Candida albicans. In a study evaluating various coumarin derivatives, compounds with specific substitutions showed notable effectiveness against these organisms .

Antifungal Activity

The antifungal potential of coumarins has also been highlighted in recent studies. Compounds similar to 3-(3-chlorophenyl)-6,8-dichloro-4-methylcoumarin demonstrated significant inhibition against fungal strains like Aspergillus niger and Fusarium sporum. The presence of electron-withdrawing groups on the coumarin ring was found to enhance antifungal activity .

Anticoagulant Properties

Certain coumarins are well-known for their anticoagulant properties, with compounds like Warfarin being widely used in clinical settings. Although 3-(3-chlorophenyl)-6,8-dichloro-4-methylcoumarin is not directly referenced in this context, its structural similarities suggest potential exploration in anticoagulation therapy .

Cancer Treatment

Research into coumarins has also revealed their potential as anticancer agents. Some studies indicate that coumarins can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Case Study on Antimicrobial Activity

In a comparative study involving several coumarin derivatives, including 3-(3-chlorophenyl)-6,8-dichloro-4-methylcoumarin, researchers evaluated their antimicrobial efficacy using disc diffusion methods. Results indicated that specific substitutions led to enhanced activity against both gram-positive and gram-negative bacteria .

Case Study on Synthesis Efficiency

A case study focusing on the synthesis of various coumarins highlighted the advantages of using photocatalytic methods over traditional synthesis routes. The study reported higher yields and reduced reaction times when employing modern photocatalysts compared to conventional methods .

Propiedades

IUPAC Name |

6,8-dichloro-3-(3-chlorophenyl)-4-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl3O2/c1-8-12-6-11(18)7-13(19)15(12)21-16(20)14(8)9-3-2-4-10(17)5-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSLIRXMVVGLIQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2Cl)Cl)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.